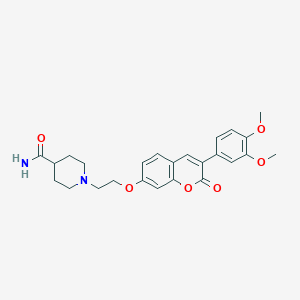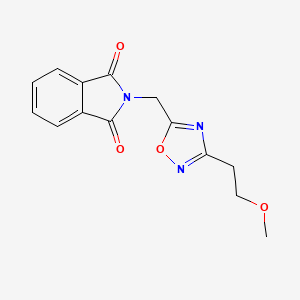![molecular formula C9H16ClNOS B2725020 3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride CAS No. 1050502-69-6](/img/structure/B2725020.png)
3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1050502-69-6 . It has a molecular weight of 221.75 . The compound is solid in physical form . It is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-2-6-11;/h3-4,10-11H,2,5-7H2,1H3;1H . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 221.75 . The InChI code for the compound is 1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-2-6-11;/h3-4,10-11H,2,5-7H2,1H3;1H , which represents its molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. Some of these compounds demonstrated significant in vitro anticancer activities against different cancer cell lines, highlighting potential applications in anticancer drug development (Saad & Moustafa, 2011).
Facile Syntheses in Organic Chemistry
Katritzky et al. (2004) presented a study on the microwave-assisted syntheses of oxazolines and thiazolines using compounds like 2-amino-2-methyl-1-propanol. This demonstrates its application in the development of efficient synthesis methods for organic compounds (Katritzky, Cai, Suzuki, & Singh, 2004).
Hydrogen Bonding and Polymorphism in Pharmaceutical Compounds
Podjed and Modec (2022) investigated amino alcohols, including 3-amino-1-propanol, for their ability to form salts with quinaldinate. The study's insights into hydrogen bonding and polymorphism have implications for pharmaceutical compound design and stability (Podjed & Modec, 2022).
Synthesis of Isotopomers for Radiopharmaceutical Applications
Iida, Nakajima, and Kajiwara (2008) conducted a study on the synthesis of 1-amino-2-[3-13C]propanol hydrochloride, crucial for obtaining all 13C- and 15N-isotopomers of 1-amino-2-propanol. This research is significant for the development of radiopharmaceuticals and molecular imaging (Iida, Nakajima, & Kajiwara, 2008).
Optical Resolutions in Pharmaceutical Chemistry
Shiraiwa et al. (2007) explored the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions. This process is vital for the development of enantiomerically pure pharmaceutical compounds (Shiraiwa, Kawashima, Ikaritani, Suganuma, & Saijoh, 2007).
Safety and Hazards
The compound should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If the compound gets into the eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . Immediate medical attention should be sought in all these cases .
Propiedades
IUPAC Name |
3-[(5-methylthiophen-2-yl)methylamino]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-8-3-4-9(12-8)7-10-5-2-6-11;/h3-4,10-11H,2,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKMUHMRDSGXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)
![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)
![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)

![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
